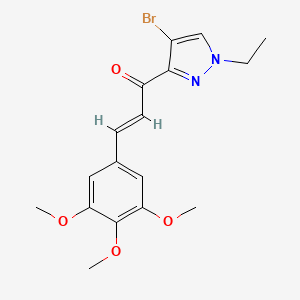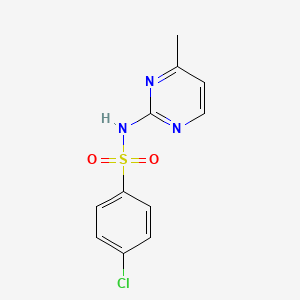
1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BR-DIM and is a synthetic derivative of curcumin, a natural compound found in turmeric.
Wirkmechanismus
The mechanism of action of BR-DIM involves the modulation of multiple signaling pathways in cells. It has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. BR-DIM also activates the AMPK signaling pathway, which is involved in energy metabolism and cellular homeostasis. Additionally, BR-DIM has been found to inhibit the STAT3 signaling pathway, which is involved in cancer progression and immune evasion.
Biochemical and Physiological Effects:
BR-DIM has been shown to have several biochemical and physiological effects in cells and organisms. It has been found to reduce oxidative stress, which is a major contributor to various diseases. BR-DIM has also been shown to modulate the expression of various genes involved in inflammation, cancer, and metabolism. In animal studies, BR-DIM has been found to reduce tumor growth and improve survival rates.
Vorteile Und Einschränkungen Für Laborexperimente
BR-DIM has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity and yield. It has been extensively studied for its potential therapeutic applications, and its mechanism of action has been well characterized. However, there are also some limitations to using BR-DIM in lab experiments. Its solubility in aqueous solutions is limited, which can make it difficult to use in certain assays. Additionally, its effects on different cell types and organisms may vary, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the study of BR-DIM. One area of research is the development of more efficient synthesis methods for BR-DIM. Another area of research is the identification of specific molecular targets of BR-DIM and its downstream effects on cellular pathways. Additionally, the potential use of BR-DIM in combination with other drugs or therapies for various diseases should be explored. Finally, the development of more effective delivery methods for BR-DIM could enhance its therapeutic potential.
Synthesemethoden
The synthesis of BR-DIM involves the reaction of 1-ethyl-4-bromo-3-pyrazolecarboxaldehyde with 3,4,5-trimethoxyacetophenone in the presence of a base. The reaction yields 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one as the final product. This synthesis method has been optimized to achieve high yields of BR-DIM with high purity.
Wissenschaftliche Forschungsanwendungen
BR-DIM has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. BR-DIM has been found to inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
(E)-1-(4-bromo-1-ethylpyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4/c1-5-20-10-12(18)16(19-20)13(21)7-6-11-8-14(22-2)17(24-4)15(9-11)23-3/h6-10H,5H2,1-4H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQFUBICZAKIKN-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]acetamide](/img/structure/B5414710.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-3-(2-methyl-1H-imidazol-1-yl)butanamide](/img/structure/B5414715.png)

![N,N-dimethyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5414724.png)
![5-acetyl-6-methyl-3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5414731.png)
![1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}indoline](/img/structure/B5414744.png)
![1-(4-methoxybenzoyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B5414767.png)
![N-{4-[amino(hydroxyimino)methyl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5414782.png)
![N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-2-isopropyl-4-methylpyrimidine-5-carboxamide](/img/structure/B5414789.png)
![1-(2,2-dimethylpropyl)-4-(thieno[2,3-d]pyrimidin-4-ylamino)pyrrolidin-2-one](/img/structure/B5414790.png)
![N-(3,5-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5414797.png)
![3-(4-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]propanamide](/img/structure/B5414809.png)

![2-{4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5414822.png)